molecular formula C31H33N7O8 B12942031 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid

Cat. No.: B12942031
M. Wt: 631.6 g/mol
InChI Key: JVIAXIMEDXKTSN-UHFFFAOYSA-N
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Description

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid typically involves multiple steps. The process begins with the protection of amino groups using fluorenylmethoxycarbonyl chloride. Subsequent steps involve the coupling of protected amino acids and purine derivatives under controlled conditions, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids and other components. The use of solid-phase synthesis techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for mixed anhydride formation, and various reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of deprotected amino acids .

Scientific Research Applications

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid is unique due to its combination of Fmoc and purine derivatives, which confer specific chemical properties and biological activities. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C31H33N7O8

Molecular Weight

631.6 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C31H33N7O8/c1-31(2,3)46-30(44)36-28-34-26-25(27(42)35-28)33-17-38(26)14-23(39)37(15-24(40)41)13-12-32-29(43)45-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,32,43)(H,40,41)(H2,34,35,36,42,44)

InChI Key

JVIAXIMEDXKTSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)N(CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O

Origin of Product

United States

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